![molecular formula C19H22N4O B2778034 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900263-12-9](/img/structure/B2778034.png)
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
科学的研究の応用
Enzymatic and Cellular Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related structurally to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds showed not only enzymatic and cellular activity but also in vivo oral antihypertensive activity. This research highlights the potential of such compounds in the development of treatments for hypertension through modulation of cyclic GMP phosphodiesterase activity (Dumaitre & Dodic, 1996).
Cognitive Impairment Treatment
Another significant area of application involves the design and synthesis of phosphodiesterase 1 (PDE1) inhibitors, utilizing a scaffold similar to that of this compound. These inhibitors, particularly ITI-214, demonstrated picomolar inhibitory potency, excellent selectivity against other PDE families, and efficacy in vivo. ITI-214 is under clinical development for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of these compounds in addressing cognitive impairments (Li et al., 2016).
Antitumor Activity
The synthesis and antitumor evaluation of new morpholine-based heterocycles derived from 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones showed promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This research suggests the potential of compounds structurally related to this compound in cancer therapy, with certain compounds exhibiting significant antitumor activity compared to the standard antitumor drug cisplatin (Muhammad et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which share a core structural motif with this compound, revealed their potential as anti-inflammatory and antimicrobial agents. These compounds showed significant activity against Gram-positive bacteria and fungi, and one of the compounds demonstrated comparable anti-inflammatory activity to indomethacin, a standard drug, suggesting their utility in developing new antimicrobial and anti-inflammatory treatments (Aggarwal et al., 2014).
特性
IUPAC Name |
4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHANBRFROCVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321005 |
Source


|
| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
900263-12-9 |
Source


|
| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

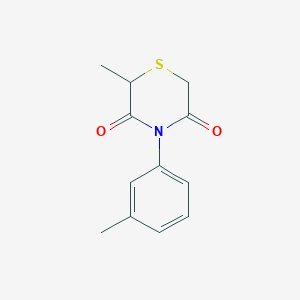
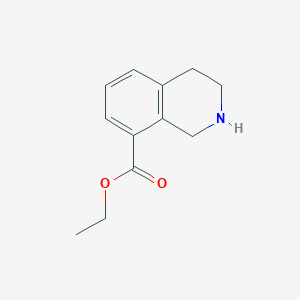


![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)
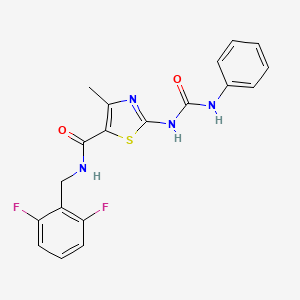
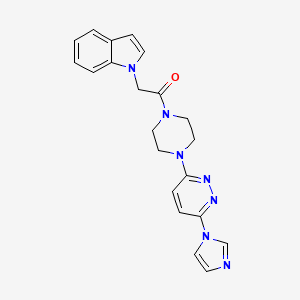
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)
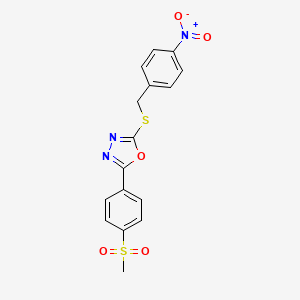


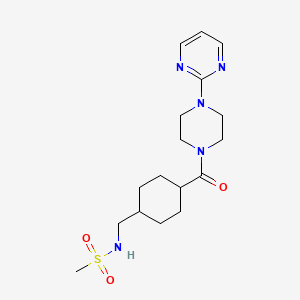
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)